molecular formula C14H14N2O5 B11584610 {4-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid

{4-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid

Cat. No.: B11584610
M. Wt: 290.27 g/mol
InChI Key: GQVZHBYPSVSXHA-YRNVUSSQSA-N
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Description

{4-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is characterized by its unique structure, which includes an imidazolidinone ring and a phenoxyacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid typically involves multiple steps. One common method starts with the preparation of the imidazolidinone ring, followed by its functionalization to introduce the ethyl and dioxo groups. The final step involves coupling this intermediate with phenoxyacetic acid under specific reaction conditions, such as the use of a base like sodium hydroxide and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

{4-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the imidazolidinone ring or other functional groups.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, {4-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid is used as a building block for synthesizing more complex molecules.

Biology

Its ability to interact with specific proteins or enzymes can help elucidate biological pathways and mechanisms .

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific molecular targets, offering potential treatments for various diseases .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. Its unique structure allows for the design of materials with tailored functionalities .

Mechanism of Action

The mechanism of action of {4-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring and phenoxyacetic acid moiety can bind to these targets, modulating their activity. This interaction can trigger various cellular pathways, leading to the desired biological or therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: A simpler compound with similar structural features but lacking the imidazolidinone ring.

    Imidazolidinone derivatives: Compounds with similar ring structures but different functional groups.

Uniqueness

The uniqueness of {4-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid lies in its combination of the imidazolidinone ring and phenoxyacetic acid moiety. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications .

Properties

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

2-[4-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C14H14N2O5/c1-2-16-13(19)11(15-14(16)20)7-9-3-5-10(6-4-9)21-8-12(17)18/h3-7H,2,8H2,1H3,(H,15,20)(H,17,18)/b11-7+

InChI Key

GQVZHBYPSVSXHA-YRNVUSSQSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC(=O)O)/NC1=O

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)NC1=O

Origin of Product

United States

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